tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMABSQFIUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirochromane-Piperidine Derivatives
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2)
- Structural Similarity : 0.81
- Applications : Likely used as a carboxylic acid derivative for conjugation or prodrug strategies.
6-Bromospiro[chroman-2,4'-piperidin]-4-one (CAS 921760-46-5)
- Structural Similarity : 0.78
- Key Differences : Bromination at the 6-position increases molecular weight (MW: ~343 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The ketone group at the 4-position replaces the carbamate, altering reactivity and hydrogen-bonding capacity.
- Applications : Serves as a halogenated intermediate for cross-coupling reactions in drug discovery.
Piperidine Carbamates Without Spiro Systems
tert-Butyl (4-methylpiperidin-4-yl)carbamate (CAS 73874-95-0)
- Structural Similarity : 0.91
- Key Differences : Lacks the spirochromane ring, reducing conformational rigidity. The 4-methyl group on the piperidine ring may sterically hinder interactions with flat binding pockets.
- Applications : A versatile intermediate for kinase inhibitors or GPCR-targeted therapies.
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)
- Key Differences: Incorporates a chloronicotinoyl group, introducing a planar aromatic moiety that could enhance π-π stacking with target proteins. The methyl group on the carbamate may reduce steric bulk compared to tert-butyl.
- Applications: Potential use in nicotinic acetylcholine receptor modulation .
Functionalized Spiro Derivatives
(4-(Spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol
- This derivative is a key intermediate for GPR119 agonists, highlighting the pharmacological relevance of spirochromane-piperidine scaffolds in metabolic disease therapeutics .
Physicochemical and Pharmacological Comparison
Pharmacological Implications
- Spirochromane Derivatives : The rigid spiro system enhances binding specificity to enzymatic pockets (e.g., ACC’s biotin carboxylase domain) .
- Halogenated Derivatives : Bromine or chlorine atoms improve binding to hydrophobic regions of targets but may increase toxicity risks.
- Carbamate Variations : The tert-butyl group in the target compound prolongs half-life compared to smaller carbamates (e.g., methyl), which are more readily metabolized .
Biological Activity
tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro structure that combines a chromane moiety with a piperidine ring. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Chroman derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anticancer Properties : Some chroman-based compounds have shown potential as histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression.
- Neuroprotective Effects : Piperidine derivatives often exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
1. Antioxidant Activity
A study evaluated the antioxidant capacity of various chroman derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro. The mechanism was attributed to the ability to donate electrons and stabilize free radicals.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| tert-butyl spiro[chromane...] | 25 | Free radical scavenging |
| Other Chroman Derivative | 30 | Electron donation |
2. Anticancer Potential
In vitro studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. For instance, a derivative similar to this compound was tested against various cancer cell lines and showed significant cytotoxicity.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 15 | tert-butyl spiro[chromane...] |
| HeLa (Cervical) | 20 | tert-butyl spiro[chromane...] |
3. Neuroprotective Effects
Research has indicated that piperidine derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. The proposed mechanism involves modulation of signaling pathways related to cell survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Case Study 1 : A clinical trial investigated the effects of a similar piperidine derivative on patients with Alzheimer's disease. Results showed improved cognitive function and reduced oxidative stress markers.
- Case Study 2 : In a preclinical model of Parkinson's disease, a related compound demonstrated significant neuroprotective effects, leading to improved motor function in treated animals.
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate derivatives?
The synthesis typically involves a multi-step approach:
- Spirocyclic Core Formation : Kabbe’s multicomponent reaction is used to construct the spiro[chroman-2,4'-piperidin]-4-one scaffold .
- Functionalization : Subsequent steps include deprotection of the tert-butyl carbamate group and coupling reactions with sulfonyl chlorides or carbonyl-containing moieties to introduce diverse substituents .
- Characterization : Final compounds are validated via ¹H/¹³C NMR (400 MHz in DMSO-d₆), high-resolution mass spectrometry (HRMS), and elemental analysis .
Basic: How are structural and purity benchmarks established for these derivatives?
- Structural Confirmation : ¹H/¹³C NMR spectroscopy resolves proton environments and carbon frameworks, while HRMS confirms molecular weights (e.g., compound 16: C₁₇H₂₀N₂O₃S, observed m/z 332.1198) .
- Purity Assurance : Thin-layer chromatography (TLC, silica GF254) with ethyl acetate/hexane eluents and HPLC are standard for monitoring purity (>95%) .
Advanced: What in vitro models and assays evaluate the anticancer potential of these compounds?
- Cytotoxicity Screening : MTT assays against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cell lines, with IC₅₀ values ranging from 0.31 μM (compound 16) to 47.05 μM (compound 15) .
- Apoptosis Induction : Annexin V-FITC/PI staining quantifies early/late apoptotic populations (e.g., compound 16 triples early apoptosis in MCF-7 cells at 24 hours) .
- Cell Cycle Analysis : Flow cytometry identifies G2/M phase arrest (e.g., compound 16 increases sub-G1 and G2-M populations dose-dependently) .
Advanced: How do structural modifications impact biological activity?
- Linker Effects : Sulfonyl-bridged derivatives (e.g., compound 16) exhibit superior cytotoxicity (IC₅₀: 0.31–5.62 μM) compared to carbonyl-linked analogs (IC₅₀: 18.77–47.05 μM) due to enhanced electrophilicity .
- Substituent Optimization : Methoxy groups on phenyl rings reduce activity (e.g., compound 15 vs. 16), while adamantyl or trimethoxyphenyl groups modulate lipophilicity and target engagement .
Advanced: What mechanistic insights explain the apoptosis-inducing effects?
- Mitochondrial Pathway Activation : Caspase-3/7 activation and Bcl-2 family protein modulation are implicated, though specific targets require validation .
- Cell Cycle Disruption : G2/M arrest correlates with cyclin-dependent kinase (CDK) inhibition and p21/p53 upregulation .
Advanced: How do structure-activity relationship (SAR) studies guide lead optimization?
- Critical Pharmacophores : The sulfonyl linker and spirocyclic chroman-piperidine core are essential for potency. Substituents at the piperidine nitrogen influence solubility and membrane permeability .
- Dose-Dependent Effects : Compound 16 shows a steep IC₅₀ gradient (0.31 μM in MCF-7 vs. 5.62 μM in HT-29), suggesting tissue-specific uptake or target expression .
Basic: What safety protocols are recommended for handling these compounds?
- Hazard Mitigation : Use PPE (gloves, lab coats), fume hoods, and avoid inhalation/contact. Consult safety data sheets (SDS) for first-aid measures (e.g., eye rinsing, medical consultation) .
- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services .
Advanced: Are there alternative biological targets beyond oncology?
- Enzyme Inhibition : Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been explored as acetyl-CoA carboxylase inhibitors, though this requires validation for the tert-butyl carbamate series .
- Antimicrobial Potential : Structural analogs with triazole or benzoxazine motifs show activity against pathogens, suggesting broader applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
